![molecular formula C14H16F3N3O3 B2723381 4-[2-[(Acetyloxy)ethanimidoyl]-5-(trifluoromethyl)-3-pyridinyl]morpholine CAS No. 860650-99-3](/img/structure/B2723381.png)
4-[2-[(Acetyloxy)ethanimidoyl]-5-(trifluoromethyl)-3-pyridinyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-[(Acetyloxy)ethanimidoyl]-5-(trifluoromethyl)-3-pyridinyl]morpholine, also known as 4-Morpholine-2-acetoxy-5-(trifluoromethyl)-3-pyridinyl (MAM-TFMP), is a novel synthetic small molecule that has recently been gaining attention for its potential applications in scientific research. This compound has been found to exhibit a variety of biological activities, including anti-inflammatory, anti-oxidant, and antimicrobial properties. Additionally, MAM-TFMP has been studied for its potential use in the development of targeted therapies for a range of diseases, including cancer and neurodegenerative disorders.
Applications De Recherche Scientifique
Synthesis of Polyazaheterocycles
One application of compounds related to 4-[2-[(Acetyloxy)ethanimidoyl]-5-(trifluoromethyl)-3-pyridinyl]morpholine is in the synthesis of polyazaheterocycles. The treatment of certain aryl-aminopyrazoles and aryl-amino-maleimides with tris(morpholino)methane leads to the formation of N-azolyl formamidines. These formamidines are then converted into polycondensed heterocycles with isoquinoline and indolo[2,3-c]pyridine structural fragments, demonstrating a method for synthesizing complex organic structures (Bogza, Ivanov, Dulenko, & Kobrakov, 1997).
Novel Synthesis of Pyrimidine Derivatives
Another application involves the synthesis of novel pyrimidine derivatives. 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines have been synthesized from respective morpholinophenyl-propenones. This synthesis is significant in the context of pyrimidine derivatives, which are crucial in various biological activities and medicinal compounds (Thanusu, Kanagarajan, & Gopalakrishnan, 2010).
Insecticidal Properties
Research has also explored the insecticidal properties of pyridine derivatives. For example, certain N-morpholinium pyridine derivatives show strong aphidicidal activities, indicating their potential use in agricultural pest control (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
Inhibition of Tumor Necrosis Factor Alpha and Nitric Oxide
4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives have been identified as important intermediates that inhibit tumor necrosis factor alpha and nitric oxide. This suggests potential applications in medical research focused on inflammatory and immune responses (Lei, Wang, Xiong, & Lan, 2017).
Applications in Polyimide Synthesis
These compounds have also been utilized in the synthesis of organo-soluble polyimides. The introduction of pendant groups into certain dianhydrides can affect the properties of the resulting polyimides, indicating the value of these compounds in materials science (Harris, Lin, Li, & Cheng, 1996).
Propriétés
IUPAC Name |
[(Z)-1-[3-morpholin-4-yl-5-(trifluoromethyl)pyridin-2-yl]ethylideneamino] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N3O3/c1-9(19-23-10(2)21)13-12(20-3-5-22-6-4-20)7-11(8-18-13)14(15,16)17/h7-8H,3-6H2,1-2H3/b19-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIGWDIUTCNZWRE-OCKHKDLRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC(=O)C)C1=C(C=C(C=N1)C(F)(F)F)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/OC(=O)C)/C1=C(C=C(C=N1)C(F)(F)F)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-3-carboximidamide](/img/structure/B2723298.png)
![2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2723299.png)
![[2-[(3-Chlorophenyl)methyl]-2-methylpyrrolidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2723300.png)
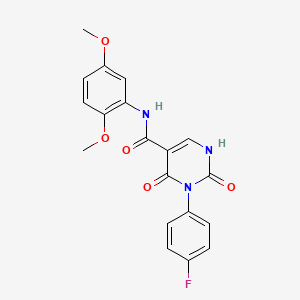

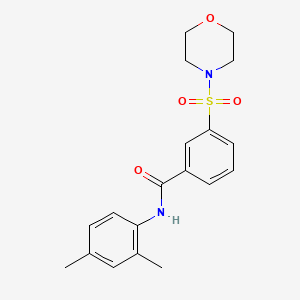
![2',3'-Dihydrospiro{cyclopropane-1,1'-pyrrolo[2,3-b]pyridine}dihydrochloride](/img/structure/B2723305.png)
![2-[(Dimethylamino)methyl]-3-methylbutanoic acid;hydrochloride](/img/structure/B2723309.png)

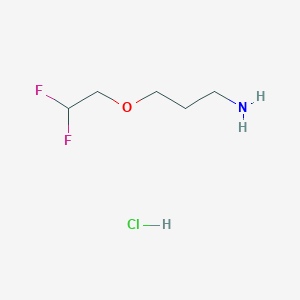
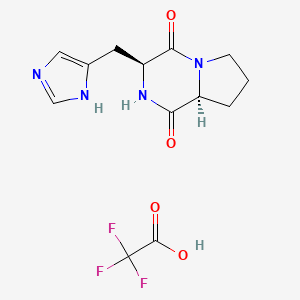
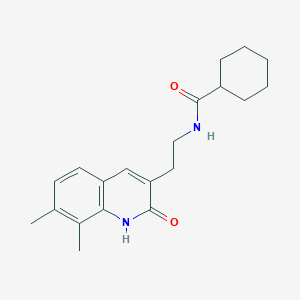
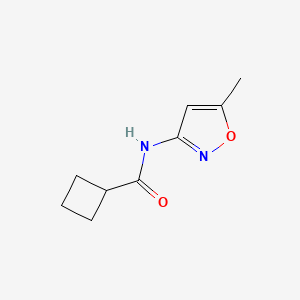
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-fluorobenzamide](/img/structure/B2723320.png)